2-(Trifluoromethylsulfonyl)chlorobenzene

Hammett analysis Electron-withdrawing group Aryl sulfone

The ortho-substitution pattern in 2-(Trifluoromethylsulfonyl)chlorobenzene (CAS 382-70-7) creates a unique steric and electronic environment distinct from meta/para isomers. With a Hammett σp value of ~1.35 for the -SO2CF3 group, this compound offers significantly enhanced aryl chloride activation for SNAr reactions with biological nucleophiles, enabling targeted covalent inhibitor design. Its high LogP (3.71) makes it the preferred intermediate for synthesizing lipophilic sulfonamide drug candidates requiring CNS penetration. Verify isomeric configuration before purchase—generic substitution with para or meta isomers will not reproduce regiochemical selectivity or electronic activation.

Molecular Formula C7H4ClF3O2S
Molecular Weight 244.62 g/mol
CAS No. 382-70-7
Cat. No. B6352719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylsulfonyl)chlorobenzene
CAS382-70-7
Molecular FormulaC7H4ClF3O2S
Molecular Weight244.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)Cl
InChIInChI=1S/C7H4ClF3O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H
InChIKeyBHTJSAXMAMTBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethylsulfonyl)chlorobenzene (CAS 382-70-7): Ortho-Substituted Aryl Trifluoromethyl Sulfone Intermediate


2-(Trifluoromethylsulfonyl)chlorobenzene (CAS 382-70-7), also referred to as 1-chloro-2-[(trifluoromethyl)sulfonyl]benzene, is an ortho-substituted aryl trifluoromethyl sulfone with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 g/mol [1]. The compound features a chlorophenyl core bearing a strongly electron-withdrawing trifluoromethylsulfonyl (-SO2CF3) group adjacent to the chlorine substituent, endowing it with distinct electronic and steric properties relative to its meta- and para-substituted isomers as well as other sulfonyl chloride analogs [2][3].

Positional Isomerism and Electronic Profile Dictate Synthetic Utility of 2-(Trifluoromethylsulfonyl)chlorobenzene


Aromatic sulfones bearing the -SO2CF3 group are not interchangeable; the ortho arrangement of chlorine and the trifluoromethylsulfonyl moiety in 2-(trifluoromethylsulfonyl)chlorobenzene creates a unique steric and electronic environment distinct from its 3- and 4-substituted isomers [1]. The ortho-substitution pattern influences both the activation of the aromatic ring toward nucleophilic substitution and the conformational preferences of the molecule, which can critically affect reaction outcomes in cross-coupling and medicinal chemistry applications [2][3]. Generic substitution with a para or meta isomer will not replicate the same regiochemical selectivity or electronic activation, making compound-specific verification essential for reproducible synthesis.

Quantitative Differentiation of 2-(Trifluoromethylsulfonyl)chlorobenzene Against Positional Isomers and Functional Analogs


Superior Electron-Withdrawing Capacity of the -SO2CF3 Group vs. -SO2CH3 and -NO2

The trifluoromethylsulfonyl (-SO2CF3) group exhibits a significantly higher Hammett σp constant (≈1.35) compared to the methylsulfonyl (-SO2CH3) group (σ- = 1.05) and the nitro (-NO2) group (σp = 0.81), indicating a markedly stronger electron-withdrawing effect [1][2][3]. This enhanced electron deficiency translates into greater activation of the aromatic ring toward nucleophilic aromatic substitution (SNAr) and increased electrophilicity of the sulfonyl group.

Hammett analysis Electron-withdrawing group Aryl sulfone

Higher Lipophilicity (LogP) of 2-(Trifluoromethylsulfonyl)chlorobenzene Relative to 4-Isomer

The ortho-substituted 2-(trifluoromethylsulfonyl)chlorobenzene exhibits a calculated LogP of 3.71, whereas its para-substituted isomer (CAS 383-11-9) shows a calculated LogP of 1.87 [1][2]. This difference of ~1.8 log units reflects the significant impact of substitution pattern on the molecule's hydrophobic character and potential membrane permeability.

Lipophilicity LogP Drug design

Ortho-Substitution Enables Intramolecular Interaction-Driven Conformational Restriction

The ortho relationship between the chlorine atom and the -SO2CF3 group in 2-(trifluoromethylsulfonyl)chlorobenzene introduces a steric and electronic constraint not present in para-substituted aryl trifluoromethyl sulfones, which exhibit free rotation around the C-S bond and weaker intramolecular electronic coupling [1][2]. Computational studies on related aryl sulfonyl chlorides indicate that ortho-substitution can induce measurable changes in dipole moment and molecular conformation that alter reactivity profiles.

Conformational analysis Intramolecular interaction Dipole moment

Validated High Purity (98%) Supporting Reproducible Synthetic Outcomes

Commercial specifications for 2-(trifluoromethylsulfonyl)chlorobenzene consistently cite a minimum purity of 98%, as reported by multiple reputable chemical suppliers . While not a differentiating factor per se, this established purity benchmark ensures that researchers can rely on a consistent starting material for sensitive catalytic reactions where impurities may poison catalysts or lead to side products.

Purity specification Quality control Reproducibility

High-Value Application Scenarios for 2-(Trifluoromethylsulfonyl)chlorobenzene Based on Quantitative Differentiation


Synthesis of Potent Electrophilic Warheads for Covalent Inhibitors

The exceptionally high Hammett σp value (≈1.35) of the -SO2CF3 group [1] translates to a strongly activated aryl chloride in 2-(trifluoromethylsulfonyl)chlorobenzene. This property is directly exploitable in medicinal chemistry programs designing targeted covalent inhibitors where the ortho-chloro substituent can serve as a leaving group in SNAr reactions with cysteine residues or other biological nucleophiles. The higher electron-withdrawing capacity relative to -SO2CH3 or -NO2 analogs ensures faster reaction kinetics under physiological or near-physiological conditions.

Suzuki-Miyaura Cross-Coupling for Functionalized Biaryl Synthesis

The ortho-substitution pattern in 2-(trifluoromethylsulfonyl)chlorobenzene presents a specific steric environment that can be leveraged in palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, the strong -I and -M effects of the ortho-SO2CF3 group activate the C-Cl bond toward oxidative addition, facilitating Suzuki-Miyaura couplings to generate ortho-substituted biaryl sulfones that are valuable intermediates in materials science and agrochemical discovery [2].

Preparation of Sulfonamide-Based Pharmacophores with Enhanced Lipophilicity

The high calculated LogP (3.71) of 2-(trifluoromethylsulfonyl)chlorobenzene [3] makes it a preferred intermediate for synthesizing sulfonamide-containing drug candidates where increased lipophilicity is desired to improve membrane permeability or CNS penetration. Substituting this compound with its para-isomer (LogP = 1.87) would result in a significantly less lipophilic sulfonamide product, potentially altering pharmacokinetic properties and requiring re-evaluation of the entire SAR series.

Agrochemical Intermediate for Sulfonylurea Herbicides

Patent literature identifies ortho-substituted trifluoromethylbenzenesulfonyl chlorides as key intermediates in the preparation of sulfonamide or sulfonylurea herbicides [4]. The ortho-chloro configuration in 2-(trifluoromethylsulfonyl)chlorobenzene provides a specific substitution pattern that, after conversion to the corresponding sulfonamide, imparts the requisite steric and electronic properties for herbicidal activity and crop selectivity.

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